![molecular formula C22H15FO3 B2999121 7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one CAS No. 686283-54-5](/img/structure/B2999121.png)
7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one
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Description
7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one is a synthetic compound that belongs to the family of flavonoids. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This compound has been the focus of several scientific studies due to its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Scientific Research Applications
Pharmacology: Potential Therapeutic Applications
In pharmacology, this compound may be explored for its potential therapeutic effects. Indole derivatives, which share a similar molecular framework, have been studied extensively for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . While specific data on 7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one is limited, its structural similarity to these bioactive compounds suggests it could be a candidate for drug development and therapeutic interventions.
Material Science: Advanced Material Synthesis
In material science, the compound’s unique structure could be utilized in the synthesis of advanced materials. Its aromatic nature and potential for electron delocalization may make it a suitable candidate for creating novel organic semiconductors or photovoltaic materials, contributing to the development of more efficient electronic devices .
Analytical Chemistry: Chromatographic Studies
Analytical chemists might investigate the use of 7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one in chromatography as a standard or a derivative for the detection of related compounds. Its distinct spectral properties could aid in the identification and quantification of structurally similar molecules in complex mixtures .
Biochemistry: Enzyme Interaction Studies
In biochemistry, the compound could be used to study enzyme interactions, given its potential to bind with high affinity to multiple receptors. It might serve as an inhibitor or activator in enzymatic assays, helping to elucidate the mechanisms of action of various enzymes .
Environmental Science: Pollutant Degradation
Environmental scientists might explore the role of this compound in the degradation of pollutants. Its potential reactivity with environmental contaminants could lead to the development of new methods for cleaning up hazardous waste or treating water and soil pollution .
Agriculture: Plant Growth Regulation
In agriculture, derivatives of indole such as indole-3-acetic acid play a role as plant hormones. The compound could be examined for its effects on plant growth and development, possibly leading to new agricultural chemicals that enhance crop yields or protect plants from diseases .
properties
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO3/c23-20-9-5-4-8-16(20)13-25-17-10-11-18-21(12-17)26-14-19(22(18)24)15-6-2-1-3-7-15/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZBVNHPBPONGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one |
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